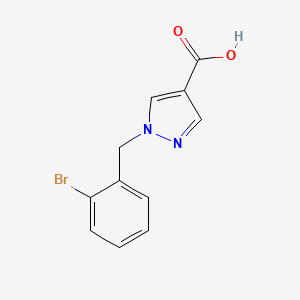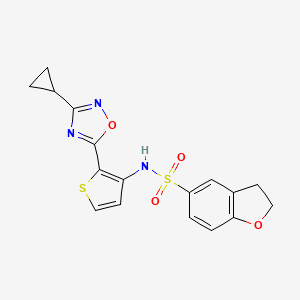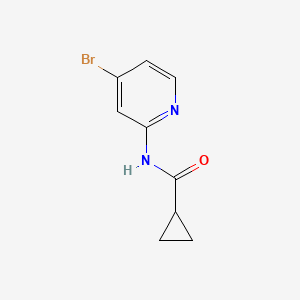
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide is a compound with potential applications in various fields of research due to its unique structure, combining a cyclopropane ring with a pyridinyl moiety. Its synthesis and properties are of interest for developing new materials, catalysts, or potential pharmaceutical agents.
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, often involves strategies that include cycloaddition reactions, functional group interconversions, and halogenation. These processes might be optimized through various catalysts and reaction conditions to enhance yield and selectivity (Liu et al., 2007).
Wissenschaftliche Forschungsanwendungen
PET Tracers and Neuroimaging
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide derivatives have been explored as potential PET tracers for neuroimaging. A study by García et al. (2014) synthesized derivatives for selective imaging of serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders (García et al., 2014).
Biological Activity in Agriculture
Compounds derived from N-(4-bromopyridin-2-yl)cyclopropanecarboxamide have shown promising biological activity in agriculture. Tian et al. (2009) reported that certain derivatives possess excellent herbicidal and fungicidal activities (Tian et al., 2009).
Alzheimer's Disease Research
In Alzheimer's disease research, derivatives of N-(4-bromopyridin-2-yl)cyclopropanecarboxamide have been studied as potential imaging agents. Gao et al. (2017) focused on synthesizing compounds for imaging the GSK-3 enzyme, which is relevant in Alzheimer's pathology (Gao et al., 2017).
Antimicrobial Applications
Research by Akbari (2018) involved synthesizing cyanopyridine derivatives, including those related to N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, for antimicrobial activities. These compounds were evaluated for their effectiveness against various microbes (Akbari, 2018).
Molecular Docking and Cancer Research
Jayarajan et al. (2019) conducted experimental and computational studies on synthesized compounds, including derivatives of N-(4-bromopyridin-2-yl)cyclopropanecarboxamide. They explored non-linear optical properties and molecular docking for potential anticancer applications (Jayarajan et al., 2019).
Chemical Synthesis and Molecular Interactions
Research on the chemical synthesis and molecular interactions of derivatives of N-(4-bromopyridin-2-yl)cyclopropanecarboxamide has been conducted. Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, and DFT calculations of antipyrine derivatives, providing insights into molecular interactions relevant to medicinal chemistry (Saeed et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDYISZXRQXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromopyridin-2-yl)cyclopropanecarboxamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


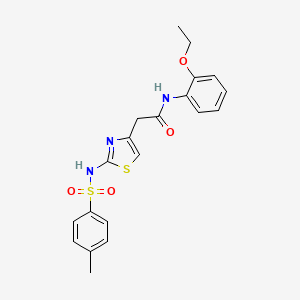
![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)
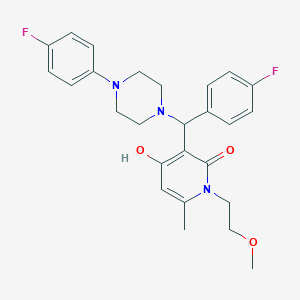
![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)
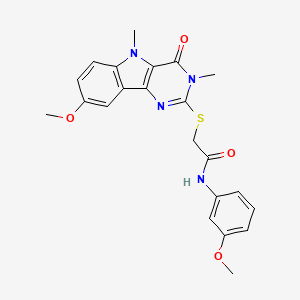
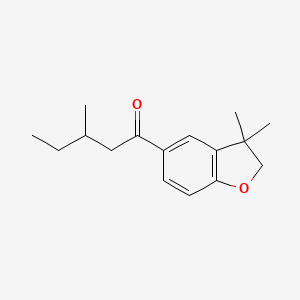
![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)
![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
